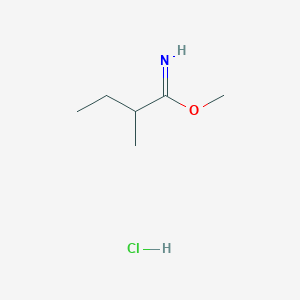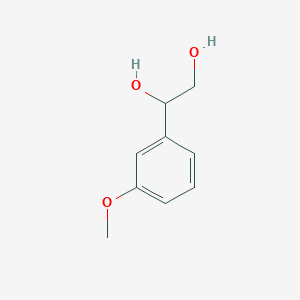
1-(3-Methoxyphenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Methoxyphenyl)ethane-1,2-diol” is a chemical compound . The molecular formula of this compound is C9H12O3 . It is also known as 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol .
Synthesis Analysis
The synthesis of this compound might involve complex chemical reactions. A paper suggests that the interaction effect amongst the associated independent parameters such as enzyme loading, substrate loading, temperature, and operating pH on the conversion and yield after transamination reaction were assessed .Molecular Structure Analysis
The molecular structure of “1-(3-Methoxyphenyl)ethane-1,2-diol” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 168.19 . The InChI code for this compound is 1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Methoxyphenyl)ethane-1,2-diol” could be complex and might require specific conditions for the reactions to occur. For instance, the reaction with Grignard reagents could lead to the formation of tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methoxyphenyl)ethane-1,2-diol” include a melting point of 65-70°C . It is a powder at room temperature . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Microbial Resolution and Asymmetric Oxidation
1-(3-Methoxyphenyl)ethane-1,2-diol has been used in microbial resolution and asymmetric oxidation studies. For instance, Trichoderma viride has been utilized for the microbial resolution of this compound, demonstrating its potential in stereoselective epoxidation and oxidation processes (Yamamoto et al., 1989).
Synthesis Processes
There's a significant focus on the synthesis of 1-(3-Methoxyphenyl)ethane-1,2-diol and its enantiomers. A safe and efficient multigram synthesis process has been developed, which includes steps like osmium-catalysed dihydroxylation and subsequent debenzylation (Fisher & Kerrigan, 1998).
Catalytic Applications
The compound has applications in catalysis, such as in the aerobic C–C bond cleavage catalyzed by meso-tetraphenylporphyrinatoiron(III). This process mimics features of cytochrome P-450scc-dependent glycol cleavage (Okamoto et al., 1985).
Chemical Reactions and Mechanisms
It is also studied in the context of various chemical reactions and their mechanisms. For example, research has been done on the Pinacol-Pinacolone Rearrangement of 1,2-Di-(p-methoxyphenyl)-ethane-1,2-diol in acid media, which sheds light on reaction yields influenced by factors like acid concentration and reaction period (Tadros et al., 1972).
Structural and Dynamic Studies
The structure and dynamic behavior of 1-(3-Methoxyphenyl)ethane-1,2-diol derivatives have been investigated. A study on a novel Ruthenium Cyclopentadienyl Complex with a Tridentate P,P,O Ligand, where this compound was involved, reveals insights into its structure and catalytic activity in isomerization reactions (Drift et al., 2002).
Comparative Studies with Glycol Derivatives
Comparative studies with other glycol derivatives have been conducted to understand their structural differences and similarities. For example, a study comparing ethane-1,2-diol, 2-methoxyethan-1-ol, and 1,2-dimethoxy ethane highlighted the conformational aspects and hydrogen bonding patterns in these molecules (Gontrani et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9-11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELBVBCHQSTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)ethane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

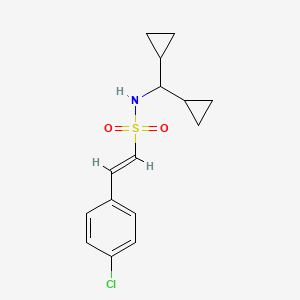
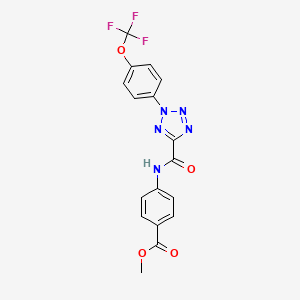
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)
![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)
![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)
![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

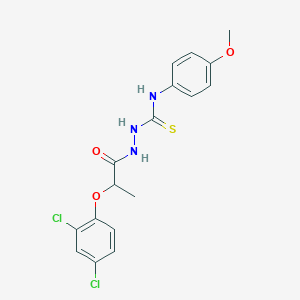
![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)
![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)
